molecular formula C13H10BrN3O5 B5908421 6-[(1E)-2-(5-Bromo-2-methoxyphenyl)ethenyl]-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione

6-[(1E)-2-(5-Bromo-2-methoxyphenyl)ethenyl]-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B5908421
M. Wt: 368.14 g/mol
InChI Key: PYWBDADWHHJHAT-DUXPYHPUSA-N
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Description

6-[(1E)-2-(5-Bromo-2-methoxyphenyl)ethenyl]-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound characterized by its unique structural features This compound contains a brominated methoxyphenyl group, a nitro group, and a tetrahydropyrimidine-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1E)-2-(5-Bromo-2-methoxyphenyl)ethenyl]-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitro Group Introduction: The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Tetrahydropyrimidine-Dione Core: This step involves the cyclization of appropriate intermediates under acidic or basic conditions to form the tetrahydropyrimidine-dione core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(1E)-2-(5-Bromo-2-methoxyphenyl)ethenyl]-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

6-[(1E)-2-(5-Bromo-2-methoxyphenyl)ethenyl]-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-[(1E)-2-(5-Bromo-2-methoxyphenyl)ethenyl]-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The brominated methoxyphenyl group may also contribute to its activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: Shares the brominated methoxyphenyl group but differs in the core structure.

    2-Bromo-1-(4-methoxyphenyl)ethanone: Contains a brominated methoxyphenyl group but lacks the nitro group and tetrahydropyrimidine-dione core.

Uniqueness

6-[(1E)-2-(5-Bromo-2-methoxyphenyl)ethenyl]-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its combination of a brominated methoxyphenyl group, a nitro group, and a tetrahydropyrimidine-dione core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

6-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O5/c1-22-10-5-3-8(14)6-7(10)2-4-9-11(17(20)21)12(18)16-13(19)15-9/h2-6H,1H3,(H2,15,16,18,19)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWBDADWHHJHAT-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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